3,4,6-Tri-O-acetyl-D-galactal
Overview
Description
3,4,6-Tri-O-acetyl-D-galactal: is a versatile chemical compound widely used as a building block in the synthesis of mono- and oligosaccharides. It is characterized by the presence of three acetyl groups attached to the galactal molecule, which enhances its reactivity and utility in various chemical reactions . This compound is particularly significant in carbohydrate chemistry due to its ability to introduce new functionalities and deoxy positions at specific sites on the sugar molecule .
Mechanism of Action
Target of Action
3,4,6-Tri-O-acetyl-D-galactal is primarily used as a building block in the synthesis of a wide range of carbohydrate derivatives . It is extensively used for the synthesis of O-, C-, S-, and N-glycosides, cyclopropanated carbohydrates, and natural products .
Mode of Action
The compound interacts with its targets through the galactal double bond, which provides a means to introduce new functionality or introduce deoxy positions at the C1 and C2 positions . This allows this compound to be used as glycosylation donors .
Biochemical Pathways
The compound is involved in the synthesis of mono- and oligosaccharides . It is particularly used in the Ferrier and the azidonitration reactions, as well as Danishefsky’s glycal methodology (through epoxides), representing the most widely exploited applications .
Pharmacokinetics
It is known that the compound is soluble in chloroform at 10mg/ml , which may influence its bioavailability.
Result of Action
The use of this compound results in the synthesis of a wide range of carbohydrate derivatives . It allows for the introduction of new functionality or deoxy positions, leading to the production of functionalized monosaccharides .
Action Environment
It is recommended to store the compound in cool, dry conditions in well-sealed containers .
Biochemical Analysis
Biochemical Properties
3,4,6-Tri-O-acetyl-D-galactal plays a crucial role in biochemical reactions, especially in the synthesis of oligosaccharides. It interacts with various enzymes, proteins, and other biomolecules to facilitate these reactions. For instance, it is used in the Ferrier rearrangement, a reaction that converts glycals into 2,3-unsaturated glycosides. This reaction is catalyzed by acids and involves the formation of a carbocation intermediate, which then reacts with nucleophiles to form the final product . Additionally, this compound is involved in the synthesis of glycosyl donors and acceptors, which are essential for the formation of glycosidic bonds in oligosaccharides .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in carbohydrate metabolism, leading to changes in the levels of key metabolic enzymes . Furthermore, this compound can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby altering the downstream signaling events .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to act as a glycosyl donor in glycosylation reactions. This involves the transfer of a glycosyl group from this compound to an acceptor molecule, forming a glycosidic bond . This process is catalyzed by glycosyltransferases, which recognize the specific structure of this compound and facilitate the transfer reaction. Additionally, this compound can inhibit or activate certain enzymes by binding to their active sites, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to heat, light, or moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. For example, prolonged exposure to this compound can lead to changes in gene expression and metabolic activity in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions and cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which play key roles in the synthesis and breakdown of oligosaccharides . This compound can also affect metabolic flux by altering the levels of specific metabolites, thereby influencing the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in certain cellular compartments, depending on its chemical properties and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the Golgi apparatus, where glycosylation reactions predominantly occur . The localization of this compound can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-acetyl-D-galactal typically involves the acetylation of D-galactal. The process begins with the protection of the hydroxyl groups on the galactal molecule using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure selective acetylation at the 3, 4, and 6 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3,4,6-Tri-O-acetyl-D-galactal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove acetyl groups or modify the double bond.
Substitution: The acetyl groups can be substituted with other functional groups to create derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acids, bases, or other nucleophiles can be used to substitute the acetyl groups
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in the synthesis of complex carbohydrates and other organic molecules .
Scientific Research Applications
3,4,6-Tri-O-acetyl-D-galactal is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: For the synthesis of carbohydrate-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials
Comparison with Similar Compounds
- 3,4,6-Tri-O-acetyl-D-glucal
- 3,4,6-Tri-O-acetyl-D-mannal
- 3,4,6-Tri-O-acetyl-D-xylal
Comparison: 3,4,6-Tri-O-acetyl-D-galactal is unique due to its specific configuration and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in glycosylation reactions. Its ability to introduce deoxy positions and new functionalities makes it a valuable tool in carbohydrate chemistry .
Properties
IUPAC Name |
(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863045 | |
Record name | 1,3,4-Tri-O-acetyl-2,6-anhydro-5-deoxyhex-5-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2873-29-2, 4098-06-0 | |
Record name | 3,4,6-Tri-O-acetylglucal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tri-O-acetyl-D-galactal?
A1: Tri-O-acetyl-D-galactal has a molecular formula of C12H16O8 and a molecular weight of 288.25 g/mol.
Q2: What spectroscopic data is available for characterizing Tri-O-acetyl-D-galactal?
A2: 1H NMR and 13C NMR data are commonly used to characterize Tri-O-acetyl-D-galactal. Additionally, IR and HRMS data can further confirm its structure. []
Q3: How does Tri-O-acetyl-D-galactal react in electrophilic addition reactions?
A3: Tri-O-acetyl-D-galactal readily undergoes electrophilic addition reactions across its double bond. This allows for the introduction of various functional groups at the C-2 position, leading to the synthesis of diverse carbohydrate derivatives. [, ]
Q4: Can you elaborate on the regioselectivity observed in reactions of Tri-O-acetyl-D-galactal with malonates?
A4: The addition of malonates to Tri-O-acetyl-D-galactal, mediated by manganese(III) or cerium(IV), proceeds with high regioselectivity, yielding exclusively 2-C-branched sugars. This selectivity is attributed to favorable orbital interactions between the malonyl radical and the double bond. []
Q5: What are the major applications of Tri-O-acetyl-D-galactal in organic synthesis?
A5: Tri-O-acetyl-D-galactal serves as a key starting material in the synthesis of various biologically relevant molecules, including:
- Galactosamine building blocks: These are essential components for synthesizing human and bacterial oligosaccharides. []
- Thiodisaccharides: Photoinduced hydrothiolation of Tri-O-acetyl-D-galactal with thiols provides a route to these compounds. []
- Chiral benzopyrans, chromenes, and chromans: Aluminum triflate catalysis allows for the selective conversion of Tri-O-acetyl-D-galactal into these valuable chiral building blocks. []
- Natural products: Tri-O-acetyl-D-galactal has been employed in the total synthesis of natural products like dysiherbaine [], aspergillide C [], and the core structure of tagetitoxin. []
Q6: How is Tri-O-acetyl-D-galactal used to prepare Galactosamine building blocks?
A6: The azidophenylselenylation of Tri-O-acetyl-D-galactal provides a direct route to 2-nitrogenated glycosides, which are key intermediates for Galactosamine building blocks. []
Q7: Can you describe the synthesis of 2-amino-2-deoxyhexoses from Tri-O-acetyl-D-galactal?
A7: The process involves the addition of nitrosyl chloride to Tri-O-acetyl-D-galactal, followed by conversion to the corresponding 2-oximinohexose derivative, and subsequent reduction of the oxime functionality to an amine. This reaction sequence grants access to D-galactosamine and D-talosamine. []
Q8: How does the use of continuous flow chemistry improve the synthesis of Galactosamine building blocks from Tri-O-acetyl-D-galactal?
A8: Continuous flow chemistry significantly enhances the safety, efficiency, and reliability of the azidophenylselenylation reaction, minimizing side product formation and drastically reducing reaction times compared to traditional batch reactions. []
Q9: What is the significance of the Ferrier rearrangement in the context of Tri-O-acetyl-D-galactal?
A9: The Ferrier rearrangement, often catalyzed by Lewis acids, enables the stereoselective introduction of a carbon substituent at the C-2 position of Tri-O-acetyl-D-galactal. This reaction is pivotal in constructing complex carbohydrates and natural product frameworks. [, , , ]
Q10: How is Tri-O-acetyl-D-galactal utilized in the synthesis of the fungal metabolite (-)-TAN-2483B?
A10: Derivatives of Tri-O-acetyl-D-galactal, functionalized at the C-1 and C-2 positions with halides, formyl groups, and acetylenes, serve as key intermediates in a novel synthetic route towards (-)-TAN-2483B and its analogues. []
Q11: What is the stereochemical outcome of the azidonitration reaction of Tri-O-acetyl-D-galactal?
A11: The reaction of Tri-O-acetyl-D-galactal with ceric ammonium nitrate and sodium azide yields a mixture of 2-azido-1-nitrate addition products, with the β-galacto isomer being the major product (53%). []
Q12: What is the mechanism of the Ferrier rearrangement involving Tri-O-acetyl-D-galactal?
A12: The Ferrier rearrangement proceeds through an allylic cation intermediate generated from the activation of the anomeric acetate by a Lewis acid. Nucleophilic attack on this intermediate leads to the formation of the 2-substituted product. [, , , ]
Q13: Can Tri-O-acetyl-D-galactal undergo C-3 epimerization, and if so, how is it achieved?
A13: Yes, treatment of Tri-O-acetyl-D-galactal with specific metal chlorides in acetic anhydride can induce C-3 epimerization, leading to an equilibrium mixture of the starting material, its C-3 epimer, and a pseudo-glycal triacetate. []
Q14: Are there any known applications of Tri-O-acetyl-D-galactal derivatives in drug discovery?
A14: Yes, a novel benzopyran library, synthesized from Tri-O-acetyl-D-galactal and diverse phenols, has shown promising results in phenotypic screens for growth inhibition. Compound S13, a member of this library, displayed potent activity and is currently under investigation for its mechanism of action. []
Q15: What analytical methods are used to characterize and quantify Tri-O-acetyl-D-galactal and its derivatives?
A15: Various analytical techniques are employed, including:
- Spectroscopy: IR, 1H NMR, 13C NMR, and HRMS are crucial for structural elucidation. []
- Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reactions and isolate pure products. [, ]
- Crystallography: X-ray crystallography provides detailed structural information about Tri-O-acetyl-D-galactal derivatives. []
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